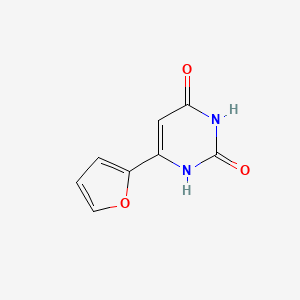

6-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione

Description

6-(Furan-2-yl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative substituted at position 6 with a furan-2-yl group. The pyrimidine-2,4-dione core (structurally analogous to uracil) provides a planar, heteroaromatic scaffold capable of hydrogen bonding and π-π interactions.

Properties

IUPAC Name |

6-(furan-2-yl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-7-4-5(9-8(12)10-7)6-2-1-3-13-6/h1-4H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPYKEXAKJRRKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is known that similar compounds exhibit antimycobacterial activity This suggests that the compound may interact with its targets in a way that inhibits the growth or survival of mycobacteria

Biochemical Pathways

Similar compounds have been shown to exhibit antimycobacterial activity, suggesting that the compound may affect pathways related to the growth or survival of mycobacteria

Result of Action

Similar compounds have been shown to exhibit antimycobacterial activity, suggesting that the compound may inhibit the growth or survival of mycobacteria at the molecular and cellular levels.

Biological Activity

6-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of pyrimidine derivatives known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure

The chemical structure of this compound features a pyrimidine ring substituted with a furan moiety. This unique structural arrangement is thought to contribute to its biological efficacy.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related pyrimidine derivatives have shown promising results against various cancer cell lines. A notable investigation demonstrated that certain pyrimidine derivatives could inhibit the proliferation of colorectal cancer cells (IC50 values ranging from 0.052 to 0.084 µM) and induce apoptosis in these cells .

Antimicrobial Properties

The antimicrobial potential of this compound has been explored in various studies. Compounds in this class have shown effectiveness against a range of bacterial and fungal pathogens. In vitro assays demonstrated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has also been documented. Research indicates that these compounds may inhibit key inflammatory pathways, including the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in various inflammatory diseases .

The biological activities of this compound are believed to be mediated through several mechanisms:

- Inhibition of Kinases : Some derivatives have been shown to inhibit tyrosine kinases such as c-Met and VEGFR-2, which are involved in cancer progression and angiogenesis .

- Interaction with DNA Repair Mechanisms : The compound's analogs have been studied as inhibitors of poly(ADP-ribose) polymerases (PARP), which play a critical role in DNA repair processes .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects on HCT116 colorectal cancer cells.

- Findings : Compounds showed significant inhibition of cell growth and induced apoptosis through the activation of caspase pathways.

-

Investigation into Antimicrobial Properties :

- Objective : To assess the antibacterial efficacy against Staphylococcus aureus and Escherichia coli.

- Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 12 µg/mL against S. aureus.

Research Findings Summary Table

Scientific Research Applications

Medicinal Chemistry

6-(Furan-2-yl)pyrimidine-2,4(1H,3H)-dione has been explored for its potential as a therapeutic agent in treating various diseases:

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study showed that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications on the furan or pyrimidine moieties could enhance antimicrobial efficacy .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies revealed that certain derivatives showed cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The mechanisms involved include the induction of apoptosis and cell cycle arrest at the G1 phase. Notably, compounds with specific substitutions exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Enzyme Inhibition

Recent studies have focused on the role of this compound as an inhibitor of key enzymes involved in disease processes. For instance, it has been evaluated for its inhibitory activity against poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. Inhibitors of PARP have shown promise in enhancing the efficacy of chemotherapy by compromising cancer cell DNA repair capabilities .

Synthetic Applications

The compound serves as a valuable building block in organic synthesis:

Synthesis of Novel Derivatives

Researchers have utilized this compound to synthesize various novel derivatives with enhanced biological activities. For example, through multicomponent reactions, new analogues have been developed that exhibit improved pharmacological profiles compared to their precursors .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A research study evaluated the antimicrobial activity of various derivatives of this compound against clinical isolates. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential for development into therapeutic agents for bacterial infections.

Case Study 2: Anticancer Mechanism

In another study focusing on anticancer mechanisms, derivatives were tested for their ability to induce apoptosis in cancer cell lines. Flow cytometry analysis revealed increased annexin V positivity in treated cells compared to controls, confirming the induction of programmed cell death.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine-2,4-dione core enables selective substitutions at the 5- and 6-positions. Key reactions include:

-

Bromination : Reacts with phosphorus tribromide (PBr₃) in acetic acid to yield 5-bromo-6-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione. This intermediate serves as a precursor for Suzuki-Miyaura cross-coupling reactions.

-

Amination : Treatment with ammonium hydroxide under microwave irradiation introduces amino groups at the 6-position, forming 6-amino derivatives (e.g., 6-amino-1-(furan-2-ylmethyl)pyrimidine-2,4-dione) .

Mechanistic Insight :

The electron-deficient pyrimidine ring directs electrophilic attacks to the 5-position, while the furan moiety stabilizes intermediates via resonance.

Cyclocondensation Reactions

The compound participates in intramolecular heterocyclization to form fused polycyclic systems:

-

With Pyrazole Diazonium Salts : Forms furopyrazolo-triazine derivatives under acid catalysis (acetic acid, 6 h reflux). For example, reaction with 4-halophenyl-substituted diazonium salts yields 6-(4-halophenyl)-7-alkyl-2-phenylfuro[2,3-e]pyrazolo[5,1-c] triazines (66–85% yields) .

Key Conditions :

| Reactant | Catalyst | Time | Yield (%) | Product |

|---|---|---|---|---|

| 5-Phenyl-3H-furan-2-one | Acetic acid | 6 h | 66–85 | Furopyrazolo-triazines |

Cross-Coupling Reactions

The brominated derivative undergoes palladium-catalyzed couplings:

-

Suzuki-Miyaura Reaction : 5-Bromo-6-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione reacts with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O (80°C, 12 h) to afford biaryl derivatives (72–89% yields).

Representative Example :

Oxidation and Functionalization

-

Furan Ring Oxidation : Treatment with m-chloroperbenzoic acid (mCPBA) converts the furan moiety to a γ-lactone, yielding 1-(5-oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione.

-

Hydroxymethylation : Reacts with formaldehyde in basic conditions to introduce hydroxymethyl groups, enhancing solubility for biological assays .

Comparative Reactivity Table

Mechanistic Highlights

-

Electronic Effects : The furan ring’s electron-donating nature activates the pyrimidine core for electrophilic substitutions.

-

Steric Guidance : Bulky substituents on the furan moiety direct reactions to the pyrimidine’s 5-position.

Comparison with Similar Compounds

Key Observations :

- Furan vs.

- Amino vs. Thio Groups: Amino-substituted derivatives (e.g., compound 18e) exhibit enhanced hydrogen-bonding capacity, which is critical for kinase inhibition , whereas arylthio derivatives (e.g., 12e) leverage sulfur’s polarizability for HIV reverse transcriptase (RT) binding .

- Annulated Scaffolds : Pyrido[2,3-d]pyrimidines (e.g., compound 6a) extend conjugation, improving interactions with kinase active sites .

Physicochemical and Electronic Properties

Substituents significantly influence logP, solubility, and electronic profiles:

| Compound | Key Substituent | logP (Predicted) | HOMO-LUMO Gap (eV) | Notable Features |

|---|---|---|---|---|

| 6-(Furan-2-yl)pyrimidine-2,4-dione | Furan-2-yl | ~1.2 | Not reported | Oxygen-rich, moderate hydrophilicity |

| 6-(2,6-Dichlorophenyl) derivative (6H) | 2,6-Dichlorophenyl | ~3.5 | Not reported | High lipophilicity, chlorine enhances stability |

| 6-Amino-1,3-diethyl derivative (18e) | Amino, ethyl | ~0.8 | Not reported | Increased solubility via amino group |

| Pyrido[2,3-d]pyrimidine-2,4-dione (6a) | Hydroxybenzoyl, methyl | ~1.5 | 3.93 (DFT calculation) | Extended conjugation lowers band gap |

| Nitro-styryl derivative (26) | 4-Nitrostyryl | ~2.0 | Not reported | Electron-withdrawing groups enhance reactivity |

Key Observations :

Key Observations :

- Antifungal Activity : Dichlorophenyl and furan-containing derivatives likely disrupt fungal membranes via hydrophobic interactions .

- Anti-HIV Activity : Arylthio derivatives (e.g., 12g) show potent RT inhibition, attributed to sulfur’s interaction with the enzyme’s hydrophobic pocket .

- Kinase Inhibition: Amino and annulated derivatives (e.g., compound 6a) target ATP-binding sites through hydrogen bonding and π-stacking .

Spectroscopic and Computational Insights

- NMR Shifts : The furan-2-yl group in the target compound would deshield pyrimidine protons (δ ~7.5–8.5 ppm for H-5), whereas electron-withdrawing groups (e.g., nitro in compound 26) further downfield-shift adjacent protons .

- DFT Studies : Pyrido[2,3-d]pyrimidines exhibit localized electron density on the hydroxybenzoyl group, enhancing interactions with kinase active sites .

Preparation Methods

Multicomponent Condensation Reactions

One of the primary approaches to synthesize pyrimidine derivatives bearing furan substituents involves multicomponent condensation reactions. These methods typically use 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione as a key binucleophile reacting with aldehydes and amines.

General Procedure:

A solution of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione in ethanol is mixed with a furan-containing aldehyde (e.g., furfural) and an appropriate amine. The mixture is stirred at mild temperatures (~35 °C) for a few hours, then allowed to stand at room temperature for several days to precipitate the product. The solid is filtered and recrystallized from ethanol to yield the target compound.Reaction Conditions and Yields:

The reaction is typically conducted in ethanol solvent, with molar ratios of 1:1:2 for pyrimidine, amine, and aldehyde respectively. Reaction times range from 2 hours stirring plus 3 days standing. Yields are generally good, though exact percentages vary depending on substituents and conditions.-

- Mild reaction conditions

- High selectivity for substitution at the 6-position

- Ability to incorporate various aromatic or heterocyclic aldehydes (including furan-2-carboxaldehyde)

- Straightforward purification by recrystallization

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of furan-substituted pyrimidine derivatives, improving reaction rates and sometimes yields.

Method Description:

Equimolar amounts of furfural derivatives and thiourea or related nucleophiles are mixed with a small amount of methanol and irradiated in a domestic microwave oven (typically 300–600 W) for a few minutes. Solvent-free (neat) microwave conditions have also been reported to give good yields.-

- Significant reduction in reaction time (minutes versus hours or days)

- Enhanced yields compared to classical heating in some cases

- Environmentally friendly due to reduced solvent use and energy consumption

Example Data:

A microwave-assisted synthesis of 5-substituted furfurylidenes yielded products in up to 82% yield under neat conditions. The reaction times were typically under 10 minutes, compared to several hours by conventional methods.

Cerium(IV) Ammonium Nitrate (CAN)-Mediated One-Step Synthesis

A notable method for constructing the furan ring fused to the pyrimidine core involves the oxidative cyclization mediated by cerium(IV) ammonium nitrate (CAN).

Reaction Overview:

The reaction of 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione with alkenes or terminal alkynes in the presence of CAN leads to the formation of furo[2,3-d]pyrimidine-2,4(1H,3H)-diones in moderate to good yields.Mechanism Insight:

CAN acts as an oxidant facilitating the formation of the furan ring via oxidative cyclization, integrating the furan moiety directly onto the pyrimidine scaffold.Yields and Scope:

The method provides moderate to good yields (typically 50–80%) and tolerates various alkene or alkyne substrates, allowing structural diversity in the furan substituent.-

- One-step synthesis without pre-functionalization of substrates

- Avoids multi-step condensation sequences

- Potential for scale-up due to operational simplicity

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Reaction Time | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Multicomponent Condensation | 6-amino-1,3-dimethylpyrimidine-2,4-dione, furan-2-carboxaldehyde, amines | Ethanol, 35 °C stirring + RT standing | 2 h + 3 days | Moderate to High (varies) | Mild conditions, selective | Long reaction time |

| Microwave-Assisted Synthesis | Furfural derivatives, thiourea | Microwave irradiation (300–600 W) | Minutes (2–10 min) | Up to 82% | Fast, solvent-free options | Requires microwave equipment |

| CAN-Mediated One-Step Cyclization | 1,3-dimethylpyrimidine-2,4,6-trione, alkenes/alkynes, CAN | Ambient to mild heating, CAN oxidant | Hours | Moderate to Good (50–80%) | One-step, broad substrate scope | Use of oxidant, moderate yields |

Research Findings and Notes

The multicomponent condensation method is widely used due to its simplicity and ability to incorporate various aldehydes and amines, including heterocyclic ones like furan-2-carboxaldehyde, yielding the target 6-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione derivatives with good purity after recrystallization.

Microwave-assisted methods significantly reduce reaction times and can be performed solvent-free, which aligns with green chemistry principles. Yields are comparable or superior to classical methods, making this approach attractive for rapid synthesis.

The CAN-mediated oxidative cyclization offers a unique one-step route to fuse the furan ring onto the pyrimidine core, bypassing the need for preformed furan aldehydes or multistep condensations. This method is particularly useful for synthesizing furo[2,3-d]pyrimidine-2,4-diones, a close structural analog of this compound.

The choice of method depends on the available starting materials, desired reaction time, and equipment. For large-scale or industrial synthesis, microwave-assisted or CAN-mediated methods may offer advantages in efficiency and scalability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.